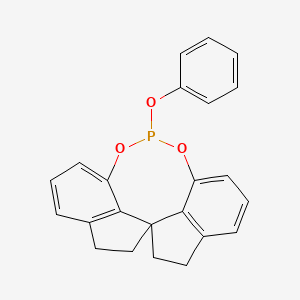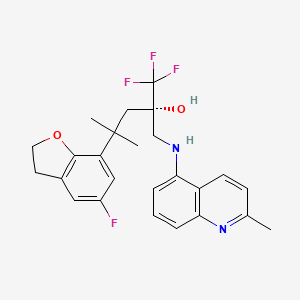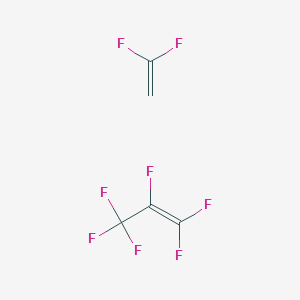
1,4-Bis(trimethoxysilyl)benzene
描述
1,4-Bis(trimethoxysilyl)benzene is an organosilicon compound with the molecular formula C12H22O6Si2. It is a bifunctional molecule containing two trimethoxysilyl groups attached to a benzene ring. This compound is primarily used as a precursor in the synthesis of various organosilica materials due to its ability to form strong covalent bonds with silica surfaces.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethoxysilyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a palladium catalyst. The reaction typically proceeds as follows:
Starting Materials: 1,4-dibromobenzene and trimethoxysilane.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Anhydrous tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
1,4-Bis(trimethoxysilyl)benzene undergoes various chemical reactions, including:
Hydrolysis and Condensation: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups. These silanol groups can then condense to form siloxane bonds, leading to the formation of organosilica networks.
Cross-Coupling Reactions: The benzene ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic structures.
Common Reagents and Conditions
-
Hydrolysis and Condensation
Reagents: Water, acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide).
Conditions: Ambient temperature and pressure, with controlled pH to optimize hydrolysis and condensation rates.
-
Cross-Coupling Reactions
Reagents: Organoboron compounds (for Suzuki-Miyaura) or alkenes (for Heck).
Catalysts: Palladium(0) complexes.
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and elevated temperatures.
Major Products Formed
Organosilica Networks: Formed through hydrolysis and condensation, these materials exhibit high surface area and porosity, making them useful in various applications.
Complex Organic Structures: Formed through cross-coupling reactions, these structures can be tailored for specific applications in materials science and organic synthesis.
科学研究应用
1,4-Bis(trimethoxysilyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of periodic mesoporous organosilicas (PMOs), which are valuable in catalysis, adsorption, and separation processes.
Biology: Employed in the functionalization of silica nanoparticles for drug delivery systems, where the organosilica coating enhances biocompatibility and stability.
Medicine: Investigated for its potential in developing advanced biomaterials for tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of 1,4-bis(trimethoxysilyl)benzene primarily involves the hydrolysis and condensation of its trimethoxysilyl groups. Upon exposure to water, the trimethoxysilyl groups hydrolyze to form silanol groups. These silanol groups can then undergo condensation reactions to form siloxane bonds, resulting in the formation of a three-dimensional organosilica network. This network structure imparts unique properties, such as high surface area, porosity, and mechanical strength, to the resulting materials.
相似化合物的比较
Similar Compounds
1,4-Bis(triethoxysilyl)benzene: Similar to 1,4-bis(trimethoxysilyl)benzene but contains triethoxysilyl groups instead of trimethoxysilyl groups. It is also used as a precursor for organosilica materials.
1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups, which do not undergo hydrolysis and condensation, making it less suitable for forming organosilica networks.
1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, which also have limited hydrolysis and condensation capabilities compared to trimethoxysilyl groups.
Uniqueness
This compound is unique due to its ability to undergo hydrolysis and condensation reactions, leading to the formation of robust organosilica networks. This property makes it particularly valuable in applications requiring high surface area and porosity, such as catalysis and adsorption. Additionally, its bifunctional nature allows for versatile modifications and functionalizations, enhancing its utility in various scientific and industrial applications.
属性
IUPAC Name |
trimethoxy-(4-trimethoxysilylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZROVNUPFFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B3068884.png)
